2-[(Benzenesulfonyl)methyl]piperidine hydrochloride
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
Piperidine is a planar molecule that follows Huckel’s criteria for aromaticity . It is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Scientific Research Applications
Synthesis of Bioactive Molecules
Piperidine derivatives are pivotal in the synthesis of bioactive molecules. They serve as key intermediates in the construction of complex pharmaceutical compounds due to their reactivity and structural significance . The sulfonylmethyl group in “2-[(Benzenesulfonyl)methyl]piperidine hydrochloride” can act as a leaving group or a polar handle in synthetic transformations, facilitating the creation of diverse bioactive structures.
Catalysts in Organic Reactions
This compound can function as a catalyst in various organic reactions. Its structural features allow it to participate in catalytic cycles, especially in reactions requiring a basic environment provided by the piperidine moiety.
Reagents in Medicinal Chemistry
In medicinal chemistry, “2-[(Benzenesulfonyl)methyl]piperidine hydrochloride” is used as a reagent to introduce the piperidine scaffold into drug molecules. This is crucial since piperidine rings are present in many pharmaceuticals, enhancing their efficacy and pharmacokinetic properties .
Building Blocks in Organic Synthesis
As a building block, this compound is employed to construct larger, more complex molecules. Its versatility in organic synthesis is attributed to the ease with which it can be functionalized, allowing for the generation of a wide array of derivatives.
Development of Central Nervous System Drugs
Piperidine derivatives are often found in drugs targeting the central nervous system (CNS). They are known to cross the blood-brain barrier efficiently, making them suitable for the development of CNS-active agents .
Creation of Anti-Inflammatory Agents
The structural motif of piperidine is common in anti-inflammatory agents. “2-[(Benzenesulfonyl)methyl]piperidine hydrochloride” can be utilized to synthesize compounds that exhibit anti-inflammatory activity, potentially leading to new therapeutic agents .
Agricultural Chemical Research
In the field of agriculture, piperidine derivatives are explored for their potential use as pesticides or herbicides. The reactivity of “2-[(Benzenesulfonyl)methyl]piperidine hydrochloride” can be harnessed to develop novel compounds that protect crops from pests and diseases .
Analytical Chemistry Applications
Lastly, “2-[(Benzenesulfonyl)methyl]piperidine hydrochloride” can be used in analytical chemistry for the preparation of standards and reagents. Its well-defined structure and properties make it suitable for use in various analytical techniques, such as NMR, HPLC, LC-MS, and UPLC .
Mechanism of Action
Target of Action
The primary target of 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride is cholinesterase receptors . These receptors play a crucial role in the nervous system, where they mediate the effects of acetylcholine, a neurotransmitter involved in many functions including muscle movement, breathing, heart rate, learning, and memory.
Mode of Action
The compound interacts with its targets through its benzyl-piperidine group , which is often a necessary part for the successful inhibition of cholinesterase receptors . The Acetylcholinesterase (AChE) enzyme includes two active anionic binding sites: the catalytic and peripheral. The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .
Safety and Hazards
properties
IUPAC Name |
2-(benzenesulfonylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c14-16(15,12-7-2-1-3-8-12)10-11-6-4-5-9-13-11;/h1-3,7-8,11,13H,4-6,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSRUCANWDPGJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CS(=O)(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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